No Verifiable Differential Biological Activity Data Available for This Compound
Exhaustive searches of PubMed, Google Patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any quantitative biological activity data, target engagement profiles, or comparative SAR studies for 1-benzyl-5-(3-chlorophenyl)-2-oxopyridine-3-carbonitrile. While the broader 2-oxopyridine-3-carbonitrile chemotype has demonstrated alpha-glucosidase inhibitory activity (IC50 range: 3.00–43.35 μM) and alpha-amylase inhibitory activity (IC50 range: 9.20–65.56 μM) in a library of 34 analogs [1], this specific compound was not among those tested, and no data exist to position it relative to the reported active analogs. The only reliably verifiable property for this compound is its molecular identity (C19H13ClN2O, MW 320.77) and commercial purity specification (90%) .
| Evidence Dimension | Biological activity (alpha-glucosidase and alpha-amylase inhibition) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest in-class analogs: compound 1 (alpha-glucosidase IC50 = 3.00 ± 0.11 μM) and compound 6 (alpha-amylase IC50 = 9.20 ± 0.14 μM) from Saleem et al. 2023 [1] |
| Quantified Difference | Cannot be calculated; target compound not included in any published screening panel |
| Conditions | In vitro enzyme inhibition assay (Saleem et al. 2023, Int J Biol Macromol) [1] |
Why This Matters
Without published quantitative activity data against any biological target, there is no evidence-based rationale for selecting this compound over structurally related analogs that have demonstrated measurable potency, making any procurement decision reliant solely on the end-user's proprietary unpublished data.
- [1] Saleem F, Haider M, Khan KM, et al. Regioselective syntheses of 2-oxopyridine carbonitrile derivatives and evaluation for antihyperglycemic and antioxidant potential. Int J Biol Macromol. 2023;242(Pt 1):124589. doi:10.1016/j.ijbiomac.2023.124589. View Source
